molecular formula C9H7NO5S B13162922 2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide

2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide

Cat. No.: B13162922
M. Wt: 241.22 g/mol
InChI Key: SUTGPXQXZUATND-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide is an organic compound belonging to the class of benzenoids. These compounds are characterized by the presence of one or more benzene rings in their structure. This particular compound is notable for its unique chemical structure, which includes a dihydrobenzo[d]isothiazole ring system with various functional groups attached.

Preparation Methods

The synthesis of 2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with a suitable amine to form the desired product. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction .

Chemical Reactions Analysis

2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide can be compared with other similar compounds, such as:

    3-Methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide: This compound has a similar structure but lacks the carboxylic acid group.

    1-Methyl-3-oxo-1,3-dihydrobenzo[c]isothiazole-5-sulfonic acid amide: This compound has a different substitution pattern on the benzene ring.

    2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: This compound lacks the methyl and carboxylic acid groups.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H7NO5S

Molecular Weight

241.22 g/mol

IUPAC Name

2-methyl-1,1,3-trioxo-1,2-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C9H7NO5S/c1-10-8(11)6-4-5(9(12)13)2-3-7(6)16(10,14)15/h2-4H,1H3,(H,12,13)

InChI Key

SUTGPXQXZUATND-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)C(=O)O

Origin of Product

United States

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